![molecular formula C25H34F2N4OSi B8713051 5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B8713051.png)
5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-
Vue d'ensemble
Description
5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)- is a complex organic compound with a unique structure that includes an azido group, difluorophenyl group, and triisopropylsilyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)- typically involves multiple steps:
Formation of the cyclohepta[b]pyridine core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources.
Attachment of the difluorophenyl group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Incorporation of the triisopropylsilyloxy group: This can be done through silylation reactions using reagents like triisopropylsilyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced products.
Substitution: The difluorophenyl and triisopropylsilyloxy groups can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, organometallics, and nucleophiles are commonly employed under conditions such as elevated temperatures and the presence of catalysts.
Major Products Formed
Oxidation: Nitro derivatives, oxides.
Reduction: Amines, reduced azides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of biomolecules.
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Medicine
Therapeutics: Investigated for potential therapeutic applications, including as an anticancer or antiviral agent.
Diagnostics: May be used in the development of diagnostic tools due to its ability to bind to specific biological targets.
Industry
Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)- depends on its specific application:
Biological Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.
Chemical Pathways: In organic synthesis, it may act as a nucleophile, electrophile, or catalyst, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)- analogs: Compounds with similar core structures but different substituents.
Other azido compounds: Molecules containing azido groups with different backbones.
Difluorophenyl derivatives: Compounds with difluorophenyl groups attached to various scaffolds.
Uniqueness
Structural Complexity: The combination of azido, difluorophenyl, and triisopropylsilyloxy groups in a single molecule is unique.
Propriétés
Formule moléculaire |
C25H34F2N4OSi |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
[(5S,6S,9R)-5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C25H34F2N4OSi/c1-15(2)33(16(3)4,17(5)6)32-22-13-12-19(18-9-7-11-21(26)23(18)27)24(30-31-28)20-10-8-14-29-25(20)22/h7-11,14-17,19,22,24H,12-13H2,1-6H3/t19-,22+,24-/m0/s1 |
Clé InChI |
BZSPSYVCLODKAE-KWOQKUFVSA-N |
SMILES isomérique |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CC[C@H]([C@@H](C2=C1N=CC=C2)N=[N+]=[N-])C3=C(C(=CC=C3)F)F |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1CCC(C(C2=C1N=CC=C2)N=[N+]=[N-])C3=C(C(=CC=C3)F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
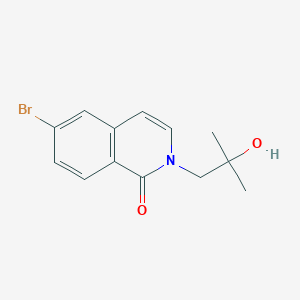
![Benzene, 1-[(chloromethyl)thio]-4-nitro-](/img/structure/B8712984.png)
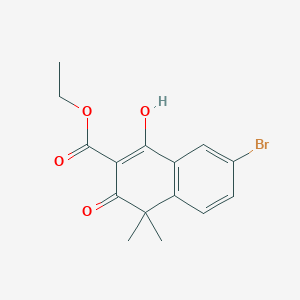

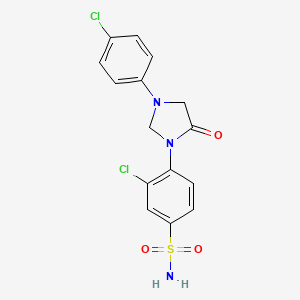
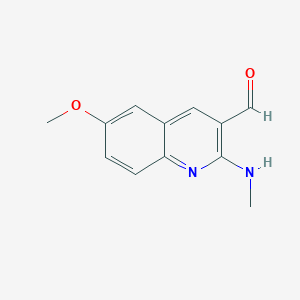
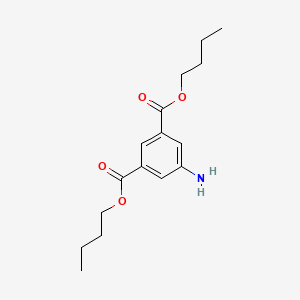
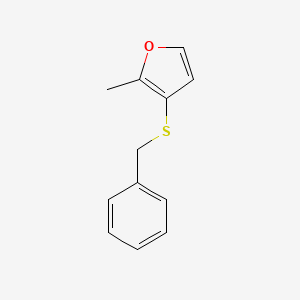
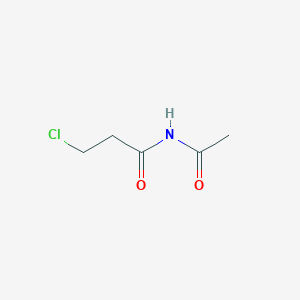
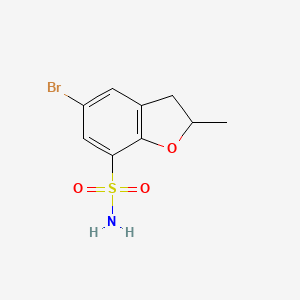
![2-[(4-Amino-butyl)-ethyl-amino]-ethanol](/img/structure/B8713071.png)
![7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-](/img/structure/B8713078.png)
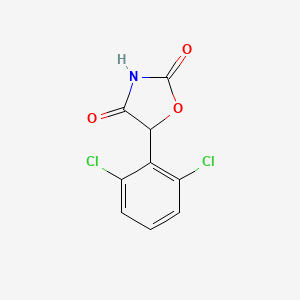
![Ethanone, 1-[4-chloro-2-(difluoromethoxy)phenyl]-](/img/structure/B8713099.png)
